CBD cannabis derivative

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cannabidiol, commonly referred to as CBD, is a non-psychoactive compound derived from the Cannabis sativa plant. Unlike its counterpart, delta-9-tetrahydrocannabinol (THC), CBD does not produce a “high” and has garnered significant attention for its potential therapeutic benefits. CBD is known for its neuroprotective, antiepileptic, anxiolytic, antipsychotic, and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: CBD can be synthesized through various methods, including the cyclization of olivetol with a monoterpene . One common synthetic route involves the condensation of olivetol with pulegone, followed by cyclization and subsequent reduction to yield CBD . The reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of CBD often involves the extraction of the compound from Cannabis sativa plants. The extraction process can be performed using solvents such as ethanol or supercritical carbon dioxide . The extracted CBD is then purified through processes such as chromatography to remove impurities and other cannabinoids .

Analyse Des Réactions Chimiques

Types of Reactions: CBD undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, CBD can be oxidized to form hydroxyquinone derivatives or reduced to form tetrahydrocannabinol (THC) under specific conditions .

Common Reagents and Conditions: Common reagents used in the chemical reactions of CBD include strong acids, bases, and oxidizing agents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed: The major products formed from the chemical reactions of CBD include hydroxyquinone derivatives, tetrahydrocannabinol, and various other cannabinoids . These products can have different pharmacological properties and potential therapeutic applications.

Applications De Recherche Scientifique

CBD has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, CBD is studied for its potential as a precursor for the synthesis of other cannabinoids and related compounds . In biology, CBD is investigated for its effects on cellular processes and its potential as a therapeutic agent for various diseases . In medicine, CBD is used to treat conditions such as epilepsy, anxiety, and chronic pain . In industry, CBD is incorporated into various products, including cosmetics, dietary supplements, and pharmaceuticals .

Mécanisme D'action

CBD exerts its effects through various molecular targets and pathways . It interacts with cannabinoid receptors, serotonin receptors, and adenosine receptors, among others . CBD functions as an anandamide reuptake and breakdown inhibitor, thereby raising endocannabinoid levels in the brain’s synapses . This modulation of the endocannabinoid system is believed to contribute to CBD’s therapeutic effects, including its anti-inflammatory, analgesic, and anxiolytic properties .

Comparaison Avec Des Composés Similaires

CBD is often compared to other cannabinoids, such as delta-9-tetrahydrocannabinol (THC) and cannabigerol (CBG) . Unlike THC, CBD does not produce psychoactive effects and is considered non-psychotropic . CBG, another non-psychoactive cannabinoid, shares some similarities with CBD but has distinct pharmacological properties and potential therapeutic applications . The uniqueness of CBD lies in its broad spectrum of therapeutic effects and its ability to modulate multiple molecular targets and pathways .

List of Similar Compounds:- Delta-9-tetrahydrocannabinol (THC)

- Cannabigerol (CBG)

- Cannabichromene (CBC)

- Cannabinol (CBN)

Propriétés

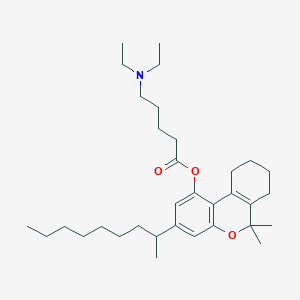

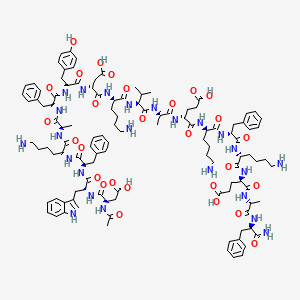

Formule moléculaire |

C33H53NO3 |

|---|---|

Poids moléculaire |

511.8 g/mol |

Nom IUPAC |

(6,6-dimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 5-(diethylamino)pentanoate |

InChI |

InChI=1S/C33H53NO3/c1-7-10-11-12-13-18-25(4)26-23-29(36-31(35)21-16-17-22-34(8-2)9-3)32-27-19-14-15-20-28(27)33(5,6)37-30(32)24-26/h23-25H,7-22H2,1-6H3 |

Clé InChI |

LKZQTNSAWVCNMU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(C)C1=CC2=C(C3=C(CCCC3)C(O2)(C)C)C(=C1)OC(=O)CCCCN(CC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Aminomethyl)-6-[4,6-diamino-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B10837313.png)

![(3S,6R,10S,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837320.png)

![(3R)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]pent-4-ynoic acid](/img/structure/B10837329.png)

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-](/img/structure/B10837341.png)

![4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10837389.png)

![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837394.png)

![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)